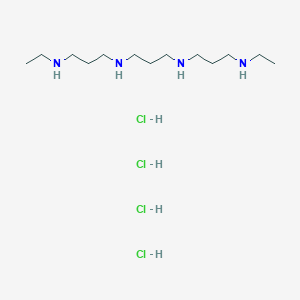

N1,N11-ジエチルノルスペルミン テトラヒドロクロリド

概要

説明

N1,N11-ジエチルノルスペルミン四塩酸塩は、一般的にDENSPM四塩酸塩と呼ばれる、天然に存在するポリアミンであるスペルミンの合成類似体です。 この化合物は、スペルミンを置き換えて細胞内の内因性ポリアミンを枯渇させることで、ポリアミン枯渇を誘導し、腫瘍細胞の増殖を阻害する能力で知られています .

製法

合成経路と反応条件

N1,N11-ジエチルノルスペルミン四塩酸塩の合成には、ノルスペルミンのエチル基によるアルキル化が含まれます。反応には通常、所望の生成物を選択的に形成するために、制御された条件下でエチル化剤を使用する必要があります。 反応は水性媒体中で行われ、生成物は結晶化によって精製されて四塩酸塩が得られます .

工業生産方法

N1,N11-ジエチルノルスペルミン四塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の均一性と品質を確保するために、高純度の試薬と高度な精製技術を使用します。 化合物は、その安定性と有効性を維持するために、制御された環境で製造されます .

科学的研究の応用

N1,N11-ジエチルノルスペルミン四塩酸塩は、次のような科学研究においていくつかの用途があります。

化学: ポリアミン代謝とその細胞プロセスへの影響を研究するために、さまざまな化学反応の試薬として使用されます。

生物学: ポリアミンが細胞の増殖と分化において果たす役割を理解するために、研究で用いられます。

医学: ポリアミン枯渇を誘導して腫瘍細胞の増殖を阻害する能力から、抗がん剤としての可能性が調査されています。

作用機序

N1,N11-ジエチルノルスペルミン四塩酸塩は、ポリアミン代謝に関与する酵素であるスペルミジン/スペルミン-N1-アセチルトランスフェラーゼ(SSAT)の発現を誘導することで効果を発揮します。これにより、細胞内のポリアミンレベルが急速に枯渇し、細胞の増殖が阻害され、アポトーシスが誘導されます。 この化合物は、有害な過酸化水素とN-アセチル-3-アミノプロパナールの生成を促進し、細胞毒性効果にさらに貢献します .

類似の化合物との比較

N1,N11-ジエチルノルスペルミン四塩酸塩は、SSATの発現を誘導してポリアミンレベルを枯渇させる強力な能力により、他のポリアミン類似体と比較してユニークです。類似の化合物には以下のようなものがあります。

N1,N11-ビス(エチル)ノルスペルミン(BENSpm): 同じような性質を持つ別のポリアミン類似体ですが、効力は異なります。

N1,N12-ジエチルスペルミン(DESpm): 生物学的活性と用途が異なる関連化合物です。

N1,N11-ジメチルスペルミン(DMSpm): ポリアミン代謝に対するユニークな効果を持つメチル化類似体です

N1,N11-ジエチルノルスペルミン四塩酸塩は、その特定の作用機序と抗がん剤としての可能性から、科学研究と治療開発にとって貴重な化合物です .

生化学分析

Biochemical Properties

N1,N11-Diethylnorspermine Tetrahydrochloride plays a significant role in biochemical reactions. It interacts with the enzyme spermidine/spermine N1-acetyltransferase (SSAT), inducing its mRNA and stabilizing its enzyme activity . This interaction is crucial for the regulation of polyamine metabolism, which is essential for cell growth and differentiation.

Cellular Effects

The effects of N1,N11-Diethylnorspermine Tetrahydrochloride on cells are primarily mediated through its interaction with SSAT. By inducing SSAT, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N1,N11-Diethylnorspermine Tetrahydrochloride exerts its effects at the molecular level primarily by interacting with SSAT. It induces the mRNA of SSAT and stabilizes its enzyme activity, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

It is known that it effectively stabilizes SSAT enzyme activity .

Metabolic Pathways

N1,N11-Diethylnorspermine Tetrahydrochloride is involved in the metabolic pathway of polyamines, interacting with the enzyme SSAT . This interaction can affect metabolic flux and metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1,N11-Diethylnorspermine tetrahydrochloride involves the alkylation of norspermine with ethyl groups. The reaction typically requires the use of ethylating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out in an aqueous medium, and the product is purified through crystallization to obtain the tetrahydrochloride salt .

Industrial Production Methods

Industrial production of N1,N11-Diethylnorspermine tetrahydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is produced in a controlled environment to maintain its stability and efficacy .

化学反応の分析

反応の種類

N1,N11-ジエチルノルスペルミン四塩酸塩は、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は、さまざまな副生成物を形成するために酸化することができます。

還元: 特定の条件下で還元すると、さまざまな誘導体が得られます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤が含まれます。 反応は通常、制御された温度とpH条件下で行われ、所望の結果が得られます .

生成される主な生成物

これらの反応から生成される主な生成物には、N1,N11-ジエチルノルスペルミン四塩酸塩のさまざまな酸化、還元、および置換誘導体が含まれます。 これらの誘導体は、異なる生物学的活性を持っており、さまざまな研究目的で使用することができます .

類似化合物との比較

N1,N11-Diethylnorspermine tetrahydrochloride is unique compared to other polyamine analogs due to its potent ability to induce SSAT expression and deplete polyamine levels. Similar compounds include:

N1,N11-Bis(ethyl)norspermine (BENSpm): Another polyamine analog with similar properties but different potency and efficacy.

N1,N12-Diethylspermine (DESpm): A related compound with distinct biological activities and applications.

N1,N11-Dimethylspermine (DMSpm): A methylated analog with unique effects on polyamine metabolism

N1,N11-Diethylnorspermine tetrahydrochloride stands out due to its specific mechanism of action and its potential as an anticancer agent, making it a valuable compound for scientific research and therapeutic development .

特性

IUPAC Name |

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWBSOKBIROCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H36Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156886-85-0 | |

| Record name | Diethylnorspermine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLNORSPERMINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

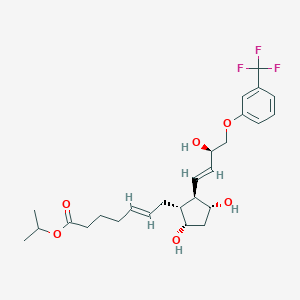

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

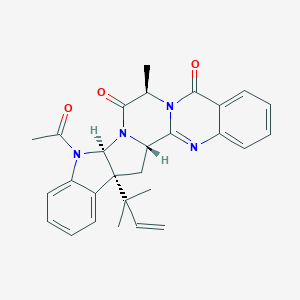

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)

![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)

![Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci)](/img/structure/B125184.png)